2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid
Overview
Description
2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid, also known as PPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPA belongs to the class of benzimidazole derivatives and has been shown to possess various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid is not fully understood. However, it is believed that this compound acts on the GABAergic system by enhancing the activity of GABA receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its activation leads to a decrease in neuronal excitability. This compound has also been shown to modulate the activity of voltage-gated calcium channels, which play a crucial role in the release of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability. This compound has also been shown to decrease the levels of glutamate, which is the primary excitatory neurotransmitter in the central nervous system. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the survival and growth of neurons.
Advantages and Limitations for Lab Experiments
2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the laboratory. This compound is also soluble in water and organic solvents, which makes it easy to work with in various experimental setups. However, this compound has some limitations as well. It has low bioavailability and is rapidly metabolized in the body, which limits its effectiveness as a therapeutic agent. In addition, this compound has been shown to have some toxicity in animal studies, which raises concerns about its safety for human use.
Future Directions
There are several future directions for the research on 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid. One area of interest is the development of more potent and selective this compound analogs that can be used as therapeutic agents for various neurological and inflammatory disorders. Another area of interest is the investigation of the long-term effects of this compound on the brain and the body. Finally, the potential use of this compound as a tool for studying the GABAergic system and its role in neurological disorders is an area that requires further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to possess anticonvulsant, neuroprotective, and anti-inflammatory effects. The exact mechanism of action of this compound is not fully understood, but it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on this compound, including the development of more potent and selective this compound analogs and the investigation of its long-term effects on the brain and the body.
Scientific Research Applications
2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, neuroprotective, and anxiolytic effects. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, this compound has been shown to possess anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
properties
IUPAC Name |
2-(2-propylbenzimidazol-1-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-6-12-14-10-7-4-5-8-11(10)15(12)9(2)13(16)17/h4-5,7-9H,3,6H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYZINWGFMTKOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1C(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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